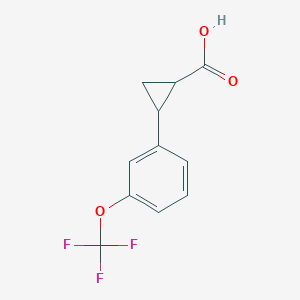

trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |

InChI Key |

IAJXPXIHBVDVAW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(trifluoromethoxy)benzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:

trans-2-(3′-Fluoro-[1,1′-biphenyl]-3-yl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid (Compound 9f) Substituent: 3′-Fluoro-biphenyl group. Molecular Weight: ~380 g/mol (estimated from similar structures).

trans-2-(3-(1H-Pyrazol-4-yl)phenyl)cyclopropanecarboxylic acid (Compound 9c)

- Substituent : Pyrazole ring.

- Key Difference : The pyrazole group introduces hydrogen-bonding capability, which may improve solubility but reduce lipophilicity compared to the trifluoromethoxy substituent .

Table 1: Substituent-Driven Properties

Cyclopropane Substitution Patterns

Key Compounds:

trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1257122-69-2) Substituent: 4-Methoxy-3-methylphenyl. Molecular Weight: ~220 g/mol (estimated).

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid (CAS 1314960-20-7)

- Substituent : –CF₂H directly on the cyclopropane ring.

- Molecular Formula : C₅H₆F₂O₂.

- Key Difference : The smaller difluoromethyl group may enhance metabolic stability compared to bulky aryl substituents .

Table 2: Cyclopropane Substituent Effects

Stereochemical and Positional Isomerism

1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1260741-41-0)

Research Implications

- Structure-Activity Relationships (SAR) : The trifluoromethoxy group’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~3–4), enhancing ionization in physiological environments. This contrasts with methoxy or methyl groups (pKa ~4–5) .

- Drug Design : Bulky aryl groups (e.g., biphenyl in Compound 9f) improve target affinity but may limit bioavailability. Smaller fluorinated groups (e.g., –CF₂H) balance lipophilicity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. Key steps include using tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to neutralize HCl byproducts, as demonstrated in analogous cyclopropane syntheses . Reaction optimization can be achieved by monitoring progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of phosphazene and diamine precursors). Post-reaction purification via column chromatography ensures isolation of the trans-isomer. Yield improvements may require extended reaction times (e.g., 72 hours) and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as shown in studies of structurally analogous cyclopropane derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H-<sup>1</sup>H NOESY, can verify the trans-configuration by analyzing spatial interactions between cyclopropane ring protons and the trifluoromethoxy-substituted phenyl group. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups .

Q. What analytical techniques are most effective for quantifying trace impurities, and how should method validation be approached?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) is optimal for impurity profiling. Method validation should follow ICH Q2(R1) guidelines, including assessments of linearity (R<sup>2</sup> > 0.99), limit of detection (LOD < 0.1%), and precision (%RSD < 2%). Purity thresholds (>95%) can be benchmarked against commercial standards of related trifluoromethoxy compounds, as seen in Kanto Reagents’ quality control protocols .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., spectroscopic or crystallographic results)?

- Methodological Answer : Discrepancies often arise from incomplete basis sets or solvent effects in computational models. For example, X-ray crystallographic data (e.g., bond lengths of 1.54 Å for cyclopropane C-C) can be compared with density functional theory (DFT) simulations using polarizable continuum models (PCM) to account for solvent interactions . Iterative refinement of computational parameters (e.g., B3LYP/6-311+G(d,p) basis set) and experimental replication under controlled conditions (e.g., anhydrous THF) are critical .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The trifluoromethoxy group (-OCF3) increases electrophilicity at the cyclopropane ring, facilitating nucleophilic attack at the carboxylic acid moiety. Reactivity can be probed via kinetic studies under varying pH conditions (e.g., 4–10) and with competing nucleophiles (e.g., amines vs. thiols). Control experiments using non-fluorinated analogs (e.g., methoxy-substituted derivatives) isolate electronic effects .

Q. What are the key considerations when designing biological activity studies, particularly in enzyme inhibition assays?

- Methodological Answer : Solubility in assay buffers (e.g., 10% DMSO in PBS) must be validated via dynamic light scattering (DLS). Dose-response curves (IC50 determination) should include positive controls (e.g., known cyclopropane-based inhibitors) and vehicle controls. Stability studies under physiological conditions (37°C, pH 7.4) are essential to rule off-target effects from degradation products .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies involving derivatives of this compound?

- Methodological Answer : Contradictions may arise from divergent synthetic pathways or impurities. For example, cis-isomer contamination in trans-dominant batches can skew SAR results. Rigorous isomer separation via chiral HPLC or recrystallization (e.g., using hexane/ethyl acetate gradients) is necessary. Statistical tools like principal component analysis (PCA) can identify outliers in bioactivity datasets .

Q. What role does the cyclopropane ring strain play in the compound’s metabolic stability, and how can this be experimentally quantified?

- Methodological Answer : Ring strain (≈27 kcal/mol in cyclopropanes) enhances metabolic resistance by reducing enzymatic recognition. Stability can be quantified via liver microsome assays (e.g., human CYP450 isoforms) with LC-MS/MS monitoring of degradation products. Comparative studies with acyclic analogs (e.g., open-chain carboxylic acids) isolate strain effects .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

- Characterization : Use deuterated DMSO for NMR to resolve cyclopropane proton splitting patterns .

- Biological Assays : Include solubility enhancers (e.g., β-cyclodextrin) for in vivo studies to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.